molecular formula C11H10BrNO B6294334 5-(4-bromo-2,3-dimethylphenyl)oxazole CAS No. 2364585-05-5

5-(4-bromo-2,3-dimethylphenyl)oxazole

Cat. No.: B6294334
CAS No.: 2364585-05-5
M. Wt: 252.11 g/mol
InChI Key: FGDQOQCDVCXTNT-UHFFFAOYSA-N
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Description

5-(4-bromo-2,3-dimethylphenyl)oxazole is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-2,3-dimethylphenyl)oxazole typically involves the reaction of 4-bromo-2,3-dimethylbenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a condensation reaction where the aldehyde group reacts with an amine or nitrile to form the oxazole ring . The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-2,3-dimethylphenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

5-(4-bromo-2,3-dimethylphenyl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of 5-(4-bromo-2,3-dimethylphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloro-2,3-dimethylphenyl)oxazole: Similar structure but with a chlorine atom instead of bromine.

    5-(4-fluoro-2,3-dimethylphenyl)oxazole: Contains a fluorine atom instead of bromine.

    5-(4-iodo-2,3-dimethylphenyl)oxazole: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in 5-(4-bromo-2,3-dimethylphenyl)oxazole imparts unique reactivity and properties compared to its halogenated counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects .

Properties

IUPAC Name

5-(4-bromo-2,3-dimethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-8(2)10(12)4-3-9(7)11-5-13-6-14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDQOQCDVCXTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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